L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride
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Overview
Description
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is a chemical compound known for its role as an inhibitor of inducible nitric oxide synthase (iNOS). This compound is utilized in various scientific research fields, particularly in studies related to nitric oxide synthesis and its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride involves multiple steps. The initial step typically includes the protection of the lysine amino group, followed by the introduction of the iminoethyl group. The tetrazole moiety is then attached to the lysine derivative. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the iminoethyl group.
Substitution: Substitution reactions can occur at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted tetrazole derivatives .
Scientific Research Applications
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reagent in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Inhibiting iNOS to study the role of nitric oxide in various biological processes, including inflammation and immune response.
Medicine: Investigating potential therapeutic applications in conditions where nitric oxide plays a critical role, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The compound exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This inhibition prevents the synthesis of nitric oxide, a molecule involved in various physiological and pathological processes. The molecular targets include the active site of iNOS, where the compound binds and blocks the enzyme’s activity. This pathway is crucial in modulating inflammatory responses and other nitric oxide-mediated effects .
Comparison with Similar Compounds
Similar Compounds
L-N6-(1-Iminoethyl) Lysine: A closely related compound without the tetrazole moiety.
L-N6-(1-Iminoethyl) Lysine, Monohydrochloride: Similar structure but different salt form.
L-N6-(1-Iminoethyl) Lysine, Free Base: The non-salt form of the compound
Uniqueness
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is unique due to the presence of the tetrazole ring, which enhances its stability and solubility compared to its analogs. This structural feature also contributes to its selective inhibition of iNOS, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
1322625-19-3 |
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Molecular Formula |
C9H20N8O |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylamino)-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C9H20N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h6-7,12H,2-5,10-11H2,1H3,(H2,13,14,15,16,17,18)/t6?,7-/m0/s1 |
InChI Key |
AGEDBFMDKGPUEN-MLWJPKLSSA-N |
Isomeric SMILES |
CC(N)NCCCC[C@@H](C(=O)NC1=NNN=N1)N |
SMILES |
CC(N)NCCCCC(C(=O)NC1=NNN=N1)N |
Canonical SMILES |
CC(N)NCCCCC(C(=O)NC1=NNN=N1)N |
Synonyms |
(2S)-2-Amino-6-[(1-iminoethyl)amino]-N-(1H-tetrazol-5-yl) Hexanamide, Hydrate Dihydrochloride |
Origin of Product |
United States |
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